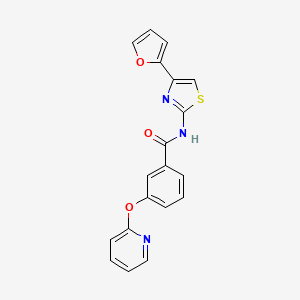

N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S/c23-18(22-19-21-15(12-26-19)16-7-4-10-24-16)13-5-3-6-14(11-13)25-17-8-1-2-9-20-17/h1-12H,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRDOPFEYOIYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.

Formation of the Pyridine Ether: The pyridine ring can be attached through a nucleophilic aromatic substitution reaction, where a pyridine derivative reacts with a suitable phenol derivative.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of furanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

The compound’s structural analogs, drawn from diverse pharmacological classes, highlight the impact of substituents on molecular properties and bioactivity. Below is a detailed analysis supported by data tables and research findings.

Structural and Molecular Comparisons

Table 1: Key Molecular Characteristics of Target Compound and Analogs

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The dichlorophenyl and methylsulfonyl groups in ’s compound increase lipophilicity and metabolic stability but may reduce aqueous solubility compared to the target’s furan and pyridyloxy groups, which are more polar .

- Heterocyclic Influence: LMM11 () demonstrates that replacing thiazole with oxadiazole retains bioactivity (antifungal) while altering electronic properties. The target’s thiazole core may offer superior π-stacking interactions in drug-receptor binding .

- Solubility-Enhancing Moieties: The morpholinomethyl group in 4d () introduces a tertiary amine, likely improving water solubility and bioavailability compared to the target’s unmodified thiazole .

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various heterocyclic moieties, which may contribute to its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a pyridine unit attached to a benzamide backbone. The structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 346.38 g/mol

- LogP (Octanol-Water Partition Coefficient): Indicates lipophilicity, which influences bioavailability.

- Hydrogen Bond Donors/Acceptors: 1/6, affecting solubility and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or inflammation pathways.

- Receptor Modulation: It could act on various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

- DNA Interaction: There is potential for the compound to intercalate or bind to DNA, affecting replication and transcription processes.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor cell proliferation through various mechanisms:

- In vitro Studies: Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7, HeLa).

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 | 5.6 |

| Compound B | HeLa | 12.3 |

| This compound | A549 | 8.1 |

Anti-inflammatory Activity

Research indicates that similar benzamide derivatives can inhibit pro-inflammatory cytokines. The compound may reduce levels of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

The antimicrobial efficacy of thiazole-containing compounds has been documented against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound could exhibit comparable activity.

Case Studies

-

Study on Cancer Cell Lines:

A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 8.1 μM. -

Inflammation Model:

In an animal model of inflammation induced by LPS, administration of the compound resulted in a significant decrease in paw edema and reduced cytokine levels compared to control groups.

Q & A

Q. Why does bioactivity vary between crystallographic and solution-phase studies?

- Methodological Answer :

- Conformational Flexibility : Use molecular dynamics (MD) simulations to compare solution-phase conformers with crystal structures.

- Solvent Effects : Polar solvents (e.g., DMSO) may stabilize non-bioactive conformers, as observed in pyridyloxy-benzamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.